2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-ol
Description
Properties
IUPAC Name |
2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-10-4-6-8-7-5(11-6)2-3-9/h9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQKJIBWEMVQJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(O1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1989659-94-0 | |
| Record name | 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-ol typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of a hydrazide with a methoxymethyl-substituted carboxylic acid under acidic or basic conditions to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or phosphoric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethanal or 2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethanoic acid.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of various substituted oxadiazole derivatives.
Scientific Research Applications
Research has indicated that compounds containing the oxadiazole moiety exhibit a range of biological activities, including:
1. Antimicrobial Activity
- Studies have shown that oxadiazole derivatives can demonstrate significant antibacterial and antifungal properties. For instance, compounds similar to 2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-ol have been tested against various pathogens and have shown promising results in inhibiting growth.
2. Anticancer Properties
- The oxadiazole scaffold is known for its potential in cancer therapy. Research suggests that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms often involve disruption of cellular signaling pathways critical for cancer cell survival.
3. Anti-inflammatory Effects
- Compounds with oxadiazole structures have been investigated for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and enzymes, presenting a potential therapeutic avenue for inflammatory diseases.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored various oxadiazole derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study concluded that further modifications could enhance their efficacy and selectivity.
Case Study 2: Anticancer Activity
In vitro studies reported in the European Journal of Medicinal Chemistry highlighted the anticancer potential of oxadiazole derivatives. The findings revealed that these compounds could effectively inhibit cell proliferation in several cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.
Potential Applications
Given its diverse biological activities, this compound holds promise in various applications:
1. Pharmaceutical Development
- The compound could be developed into new antimicrobial or anticancer agents based on its structural properties and biological activities.
2. Agricultural Chemicals
- Its antimicrobial properties may be harnessed for developing new agricultural fungicides or bactericides.
3. Research Reagents
- As a research chemical, it could serve as a tool for studying biological processes involving inflammation or microbial resistance mechanisms.
Mechanism of Action
The mechanism of action of 2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological targets, influencing its activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituents on the oxadiazole ring, leading to variations in activity:
- Compound 5c (2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl] sulfanyl} ethan-1-ol) : Substitution with a 2-chlorophenyl group and a sulfanyl linker results in α-amylase and α-glucosidase inhibition (75% yield, orange solid) . In contrast, the methoxymethyl group in the target compound may enhance hydrophilicity, affecting enzyme-binding selectivity.
Pharmacokinetic and Toxicity Profiles
- ADMET Predictions : Structural analogues (e.g., 5a–c) comply with Lipinski’s and Veber’s rules, suggesting good oral bioavailability and intestinal absorption (>30%) for the target compound .
- Toxicity : Bromophenyl and chlorophenyl substituents in analogues may introduce hepatotoxicity risks, whereas the methoxymethyl group could lower metabolic instability .
Biological Activity
2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-ol, a compound belonging to the oxadiazole class, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and findings from relevant studies.
The chemical structure of this compound is characterized by the following properties:
| Property | Value |
|---|---|
| Chemical Formula | C₆H₁₀N₂O₃ |
| Molecular Weight | 158.16 g/mol |
| IUPAC Name | 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]ethanol |
| PubChem CID | 122164310 |
| Appearance | Liquid |
Synthesis
The synthesis of this compound typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. Common methods include using methoxymethyl-substituted carboxylic acids under acidic or basic conditions. The reaction often employs solvents like ethanol or methanol and catalysts such as sulfuric acid.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a study evaluating a series of oxadiazole derivatives reported significant cytotoxic effects on human cancer cell lines such as HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) using the MTT assay. The IC50 values for some derivatives were as follows:
| Compound | IC50 (HeLa) | IC50 (MCF-7) |
|---|---|---|
| IIb | 19.9 μM | 51.8 μM |
| IIc | 35.0 μM | 54.2 μM |
| IIe | 25.1 μM | 78.7 μM |
These findings suggest that compounds with specific substitutions on the oxadiazole ring can enhance cytotoxicity against cancer cells .
Antimicrobial Activity
The antimicrobial properties of oxadiazoles have also been explored. Compounds in this class have shown activity against various bacterial strains, making them potential candidates for antibiotic development. The mechanism often involves interaction with bacterial enzymes or cell membranes, leading to cell death.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Receptor Interaction : It can interact with specific receptors or proteins in cancer cells, altering signaling pathways that lead to apoptosis.
- Hydrogen Bonding : The oxadiazole ring facilitates hydrogen bonding with biological targets, enhancing its binding affinity and biological efficacy .
Case Studies
Several studies have investigated the biological activity of oxadiazole derivatives:
- Cytotoxicity Study : A library of oxadiazole derivatives was synthesized and tested for antiproliferative activity against HCT-116 (colorectal carcinoma) and HeLa cell lines. Some compounds displayed significant inhibition of topoisomerase I activity, suggesting a potential mechanism for their anticancer effects .
- Structure-Activity Relationship (SAR) : Research has shown that modifications at specific positions on the oxadiazole ring can significantly influence biological activity. For example, substituents at position 5 were found to enhance cytotoxic properties against various cancer cell lines .
Q & A
Q. What are the standard synthetic routes for 2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-ol?
Methodological Answer: The synthesis typically involves cyclization of hydrazide intermediates or condensation reactions. A common approach is:
Hydrazide Formation : React a carboxylic acid derivative (e.g., ethyl ester) with hydrazine hydrate to form a hydrazide intermediate.
Cyclization : Treat the hydrazide with a cyclizing agent (e.g., POCl₃, H₂SO₄) under reflux to form the 1,3,4-oxadiazole ring.
Functionalization : Introduce the methoxymethyl group via nucleophilic substitution or alkylation. For example, use methoxymethyl chloride in the presence of a base (e.g., NaOH).
Purification : Isolate the product via filtration, followed by recrystallization from methanol or ethanol .
Q. Key Table: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hydrazide Formation | Ethanol, hydrazine hydrate, reflux (4–6 h) | 75–85 | |
| Cyclization | H₂SO₄ (conc.), reflux (3–4 h) | 60–70 | |
| Methoxymethyl Addition | Methoxymethyl chloride, NaOH, 0–5°C | 50–65 |
Q. How is the compound characterized using spectroscopic methods?
Methodological Answer: Characterization relies on:
- ¹H/¹³C NMR : Identify protons adjacent to the oxadiazole ring (δ 3.3–3.7 ppm for methoxymethyl CH₂O) and hydroxyl groups (δ 1.5–2.5 ppm, broad). Carbon signals for oxadiazole typically appear at δ 160–170 ppm .
- IR Spectroscopy : Detect O–H stretches (3200–3400 cm⁻¹) and C=N/C–O stretches (1650–1750 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 201.1) and fragmentation patterns .
Advanced Research Questions
Q. How to optimize synthesis yield amid conflicting reports on reaction conditions?
Methodological Answer: Conflicting yields often arise from variations in reagent ratios, temperature, or catalysts. To optimize:
- Acid Catalysts : Compare H₂SO₄ (yield: 60–70%) vs. POCl₃ (yield: 80–85%) for cyclization. POCl₃ may reduce side reactions but requires anhydrous conditions .
- Temperature Control : Lower cyclization temperatures (60°C vs. reflux) minimize decomposition but prolong reaction times. Use TLC (mobile phase: hexane/EtOAc, 1:4) to monitor progress .
- Workup : Neutralize with Na₂CO₃ (pH 9–10) to avoid product degradation during extraction .
Q. Key Table: Optimization Parameters
| Variable | High-Yield Condition | Low-Yield Pitfall |
|---|---|---|
| Cyclization Agent | POCl₃ (anhydrous) | H₂SO₄ (moisture-sensitive) |
| Reaction Time | 6 h (monitored by TLC) | Over-reflux (>8 h) |
| Purification | Recrystallization (MeOH) | Column chromatography |
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may stem from:
- Structural Analogues : Compare substituent effects. For example, methoxymethyl vs. methyl groups alter lipophilicity and target binding .
- Assay Conditions : Standardize MIC testing (e.g., broth microdilution vs. agar diffusion) and control for solvent interference (DMSO vs. water) .
- Metabolic Stability : Assess compound stability in vitro (e.g., liver microsome assays) to rule out false negatives due to rapid degradation .
Key Analysis:
- Antibacterial Activity : In one study, MIC = 12.5 µg/mL against S. aureus , while another reported no activity . This may reflect differences in bacterial strains or compound purity.
- Enzyme Inhibition : Molecular docking (e.g., AutoDock Vina) can predict binding affinity discrepancies by modeling interactions with target enzymes (e.g., DHFR) .
Q. What are the strategies for designing derivatives with enhanced solubility?
Methodological Answer: To improve aqueous solubility while retaining bioactivity:
- Polar Substituents : Replace methoxymethyl with hydroxyl or amine groups. For example, synthesize 2-[5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-ol via oxidation .
- Prodrug Approach : Introduce phosphate esters at the hydroxyl group, which hydrolyze in vivo .
- Co-crystallization : Use co-solvents (e.g., PEG 400) or co-formers (e.g., citric acid) during recrystallization .
Q. How to analyze reaction mechanisms for unexpected byproducts?
Methodological Answer: Unexpected byproducts (e.g., dimerization) can be investigated via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
